"Ethyl 4-methoxy-3,5-dimethylbenzoylformate physical properties"
"Ethyl 4-methoxy-3,5-dimethylbenzoylformate physical properties"
Topic: "Ethyl 4-methoxy-3,5-dimethylbenzoylformate physical properties" Content Type: In-depth Technical Guide
Advanced Characterization, Synthesis, and Photochemical Applications
Executive Summary
Ethyl 4-methoxy-3,5-dimethylbenzoylformate (CAS: 107642-57-9) represents a specialized class of Norrish Type I photoinitiators , engineered for high-performance UV-curing applications. Structurally derived from benzoylformic acid, this compound integrates electron-donating substituents (methoxy and dimethyl groups) on the phenyl ring to modulate its absorption characteristics and solubility profile.
Unlike varying generic photoinitiators, this molecule offers a balance of low volatility , high reactivity , and red-shifted absorption compared to unsubstituted benzoylformates, making it particularly valuable in pigmented coatings, dental resins, and stereolithography (3D printing) resins where depth of cure is critical.
This guide provides a definitive analysis of its physicochemical properties, synthesis pathways, and mechanistic behavior, serving as a reference for formulation scientists and synthetic chemists.
Chemical Identity & Structural Analysis
The molecule features a glyoxylate moiety attached to a highly substituted benzene ring. The steric hindrance provided by the ortho-methyl groups (positions 3 and 5) enhances hydrolytic stability, while the para-methoxy group acts as a strong auxochrome, influencing the
| Parameter | Technical Specification |
| IUPAC Name | Ethyl 2-(4-methoxy-3,5-dimethylphenyl)-2-oxoacetate |
| Common Name | Ethyl 4-methoxy-3,5-dimethylbenzoylformate |
| CAS Registry Number | 107642-57-9 |
| Molecular Formula | |
| Molecular Weight | 236.26 g/mol |
| SMILES | CCOC(=O)C(=O)C1=CC(=C(C(=C1)C)OC)C |
| Structural Class |
Physical Properties Matrix
The following data aggregates experimental values and high-confidence predictive models essential for process engineering and formulation stability.
Thermodynamic & Transport Properties
| Property | Value / Range | Implication for Formulation |
| Physical State | Viscous Liquid / Low-Melting Solid | Ease of blending into liquid oligomers without solvent. |
| Appearance | Pale yellow to yellow oil | Color indicates extended conjugation; requires bleaching evaluation in clear coats. |
| Boiling Point | 361.8°C (at 760 mmHg) | Extremely low volatility; suitable for low-VOC and odor-free coatings. |
| Boiling Point (Reduced) | 195–200°C (at 18 Torr) | Critical parameter for vacuum distillation purification. |
| Density | 1.103 g/cm³ (at 20°C) | Comparable to standard acrylate monomers, ensuring stable emulsions/blends. |
| Refractive Index ( | 1.506 | Matches many acrylic resins, minimizing haze in cured films. |
| Flash Point | 159.6°C | Classified as non-flammable for transport; high thermal processing safety. |
| Vapor Pressure | Negligible evaporation loss during storage or open-bath processing. | |
| LogP (Octanol/Water) | 2.06 | Lipophilic; excellent compatibility with non-polar monomers (styrene, acrylates). |
Photochemical Mechanism (Norrish Type I)
As a Type I photoinitiator, Ethyl 4-methoxy-3,5-dimethylbenzoylformate undergoes unimolecular bond cleavage upon UV irradiation. The
Mechanistic Pathway
-
Excitation: Absorption of UV light promotes the molecule to a singlet excited state (
), which undergoes rapid intersystem crossing (ISC) to the triplet state ( ). - -Cleavage: The bond between the benzoyl carbonyl and the ester carbonyl breaks.
-
Radical Generation:
-
Benzoyl Radical: The primary initiating species, stabilized by the electron-donating methyl and methoxy groups.
-
Alkoxycarbonyl Radical: A secondary radical that can initiate polymerization or undergo decarboxylation to release
and an alkyl radical.
-
Figure 1: Photolytic cleavage pathway of Ethyl 4-methoxy-3,5-dimethylbenzoylformate under UV irradiation.
Synthesis & Production Protocol
The synthesis of this compound typically employs a Friedel-Crafts Acylation strategy, ensuring high regioselectivity due to the directing effects of the substituents on the starting material, 2,6-dimethylanisole.
Synthetic Route
-
Precursor: 2,6-Dimethylanisole (protects ortho positions, directing acylation to para).
-
Reagent: Ethyl oxalyl chloride (mono-ethyl oxalyl chloride).
-
Catalyst: Aluminum Chloride (
) or Titanium Tetrachloride ( ).
Step-by-Step Methodology
-
Reagent Preparation: Dissolve 1.0 equivalent of 2,6-dimethylanisole in dry dichloromethane (DCM) under an inert nitrogen atmosphere. Maintain temperature at 0–5°C.
-
Acylation (Friedel-Crafts): Slowly add 1.1 equivalents of Ethyl oxalyl chloride . Add 1.2 equivalents of anhydrous
portion-wise to control exotherm. The reaction mixture will darken as the complex forms. Mechanism: The electrophilic acylium ion attacks the para-position relative to the methoxy group (the only open reactive site due to steric blocking by methyl groups). -
Quenching & Hydrolysis: Pour the reaction mixture into ice-cold dilute HCl to decompose the aluminum complex. Separate the organic layer and wash sequentially with water, saturated
, and brine. -
Purification: Dry the organic phase over anhydrous
and concentrate under reduced pressure. Distillation: Purify the crude oil via vacuum distillation (approx. 195°C at 18 Torr) to obtain the pale yellow product.
Figure 2: Industrial synthesis workflow via Friedel-Crafts acylation.
Handling, Safety, and Storage
While benzoylformates are generally considered low-toxicity compared to other photoinitiators, standard chemical hygiene is mandatory.
-
Storage: Store in a cool (2–8°C), dry place away from light. The compound is photosensitive; amber glass or opaque HDPE containers are required to prevent premature cleavage.
-
Stability: Stable under standard conditions.[1] Avoid contact with strong oxidizing agents and strong bases (potential for ester hydrolysis).
-
Safety (GHS Classification):
References
-
National Institutes of Health (NIH). (2024). PubChem Compound Summary: Benzoylformate Esters. Retrieved from [Link]
-
He, X., et al. (2021).[3] "Methyl Benzoylformate Derivative Norrish Type I Photoinitiators for Deep-Layer Photocuring under Near-UV or Visible LED." Macromolecules. Retrieved from [Link]
